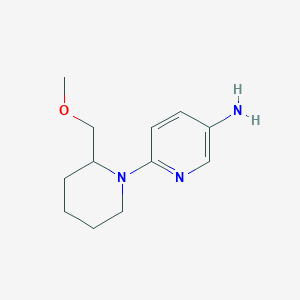

4-Chloro-6-(4-(2-methoxyethyl)piperidin-1-yl)pyrimidine

Overview

Description

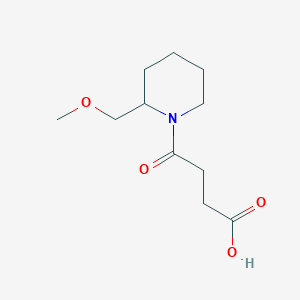

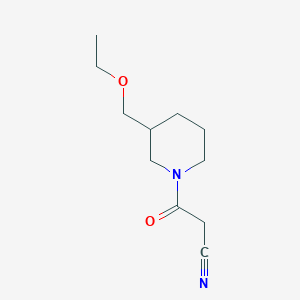

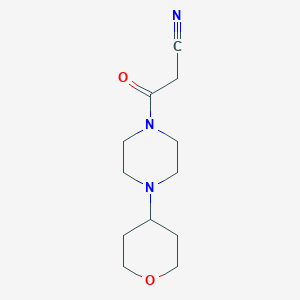

“4-Chloro-6-(4-(2-methoxyethyl)piperidin-1-yl)pyrimidine” is a chemical compound with the empirical formula C9H12ClN3 . It’s a versatile compound with immense potential in scientific research. Its unique structure allows for diverse applications, making it a valuable tool for studying various biological processes.

Molecular Structure Analysis

The molecular structure of “4-Chloro-6-(4-(2-methoxyethyl)piperidin-1-yl)pyrimidine” is characterized by a pyrimidine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms . This structure is integral to DNA and RNA and imparts diverse pharmacological properties .Chemical Reactions Analysis

While specific chemical reactions involving “4-Chloro-6-(4-(2-methoxyethyl)piperidin-1-yl)pyrimidine” are not available, related compounds such as pinacol boronic esters undergo catalytic protodeboronation in their reactions .Physical And Chemical Properties Analysis

The empirical formula of “4-Chloro-6-(4-(2-methoxyethyl)piperidin-1-yl)pyrimidine” is C9H12ClN3 . Its molecular weight is 197.66 .Scientific Research Applications

Anticancer Applications

Pyrimidine derivatives, including 4-Chloro-6-(4-(2-methoxyethyl)piperidin-1-yl)pyrimidine , have been identified as having a range of anticancer activities. They are known to modulate myeloid leukemia and have been used in treatments for leukemia with drugs such as imatinib, dasatinib, and nilotinib, which are pyrimidine-based . These compounds also show promise in the treatment of breast cancer and idiopathic pulmonary fibrosis .

Antimicrobial and Antifungal Activities

The pyrimidine scaffold is a central building block for a wide range of pharmacological applications, including antimicrobial and antifungal activities. Pyrimidine derivatives exhibit significant efficacy against various bacterial and fungal strains, contributing to the development of new therapeutic agents .

Antiparasitic and Antimalarial Effects

Research has shown that pyrimidine derivatives can be effective in treating parasitic infections, including antileishmanial, antituberculostatic, and antimalarial applications. These compounds have been found to inhibit the growth of parasites and are being explored for their potential in treating diseases like malaria .

Cardiovascular and Antihypertensive Agents

Pyrimidine derivatives have been used as cardiovascular agents and have shown antihypertensive effects. They play a role in vascular relaxation, which is crucial for conditions like ocular ciliary artery issues and for neuroprotection on retinal ganglion cells .

Anti-Inflammatory and Analgesic Properties

These compounds have demonstrated anti-inflammatory and analgesic activities, making them valuable in the treatment of chronic pain and inflammatory conditions. Their ability to modulate these physiological responses is an area of active research .

Diabetes Management

Pyrimidine derivatives have been identified as DPP-IV inhibitors and have shown potential as antidiabetic agents. They contribute to the regulation of blood sugar levels and are being studied for their role in managing diabetes .

Antiviral and Anti-HIV Applications

The pyrimidine scaffold has been associated with anti-HIV activities. These compounds are being researched for their potential to inhibit the replication of the HIV virus, offering a promising avenue for the development of new antiviral therapies .

Chelating Agents and Material Science

Pyrimidine derivatives have been explored for their metal chelating properties, which are important in various industrial and scientific applications. They are also being studied for their potential use in material science due to their reactivity and ability to form complexes with metals .

properties

IUPAC Name |

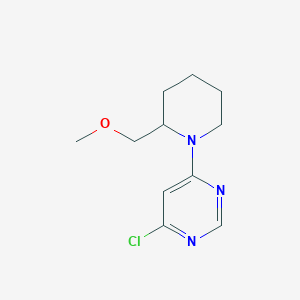

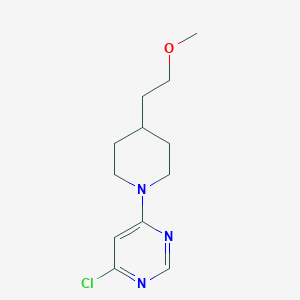

4-chloro-6-[4-(2-methoxyethyl)piperidin-1-yl]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClN3O/c1-17-7-4-10-2-5-16(6-3-10)12-8-11(13)14-9-15-12/h8-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGROYDOACASSQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1CCN(CC1)C2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-6-(4-(2-methoxyethyl)piperidin-1-yl)pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.